molecular formula C10H9FN2S2 B14760267 5-(2-Fluoro-5-(methylthio)phenyl)thiazol-2-amine

5-(2-Fluoro-5-(methylthio)phenyl)thiazol-2-amine

Cat. No.: B14760267
M. Wt: 240.3 g/mol
InChI Key: YLVFFFAVQVNCCC-UHFFFAOYSA-N
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Description

5-(2-Fluoro-5-(methylthio)phenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound has a thiazole ring substituted with a fluoro and methylthio group on the phenyl ring, making it a unique and potentially valuable molecule in various scientific fields .

Preparation Methods

The synthesis of 5-(2-Fluoro-5-(methylthio)phenyl)thiazol-2-amine typically involves the nucleophilic addition reaction of a thiazole precursor with appropriate substituted isocyanates or isothiocyanates. The reaction is usually carried out in acetone with a catalytic amount of sodium hydroxide at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-(2-Fluoro-5-(methylthio)phenyl)thiazol-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

5-(2-Fluoro-5-(methylthio)phenyl)thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-5-(methylthio)phenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity and the presence of electron-donating and electron-withdrawing groups allow it to participate in various biochemical pathways. The compound can inhibit enzyme activity or block receptor sites, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 5-(2-Fluoro-5-(methylthio)phenyl)thiazol-2-amine include other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

Compared to these compounds, this compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C10H9FN2S2

Molecular Weight

240.3 g/mol

IUPAC Name

5-(2-fluoro-5-methylsulfanylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9FN2S2/c1-14-6-2-3-8(11)7(4-6)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13)

InChI Key

YLVFFFAVQVNCCC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)F)C2=CN=C(S2)N

Origin of Product

United States

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